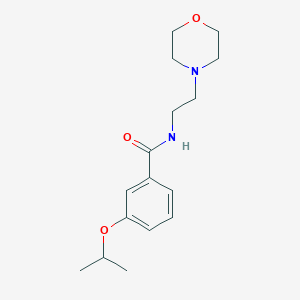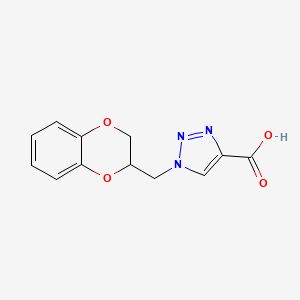![molecular formula C15H10N6 B5296193 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5296193.png)
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as PTP, is a novel compound that has garnered significant attention in the scientific community due to its potential use in drug discovery. PTP is a heterocyclic compound with a triazole-pyrimidine core structure that has been shown to exhibit promising biological activity.
Mecanismo De Acción
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its inhibitory activity against kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cellular processes that are regulated by the kinase.
Biochemical and Physiological Effects:
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to exhibit promising biochemical and physiological effects in several disease models. In cancer models, 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In neurodegenerative disease models, 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is its potent inhibitory activity against several kinases, making it a promising candidate for drug discovery. However, one of the limitations of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
Several future directions for research on 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine include:
1. Further optimization of the synthesis method to improve the yield and purity of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine.
2. Investigation of the structure-activity relationship of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine to identify more potent and selective inhibitors of kinases.
3. Evaluation of the efficacy of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in animal models of cancer and neurodegenerative disorders.
4. Investigation of the potential use of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in combination therapy with other drugs.
5. Development of more soluble analogs of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine to improve its use in certain experiments.
In conclusion, 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a promising compound that has garnered significant attention in the scientific community due to its potential use in drug discovery. Its potent inhibitory activity against several kinases makes it a promising candidate for the development of therapeutics for several diseases. Further research on 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves a multistep process that starts with the reaction of 2-aminopyridine with 4-bromopyridine to form 2-(4-pyridinyl)pyridine. This intermediate is then reacted with 2-chloroacetyl chloride and triethylamine to form 2-(4-pyridinyl)-N-(2-pyridinyl)acetamide. This compound is then reacted with sodium azide and copper (I) iodide to form the triazole-pyrimidine core structure of 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. The final step involves the removal of the protecting group to yield 7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine.
Aplicaciones Científicas De Investigación
7-(2-pyridinyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been the subject of several scientific research studies due to its potential use in drug discovery. It has been shown to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and checkpoint kinase 1 (CHK1). These kinases play a crucial role in several cellular processes, including cell cycle progression, proliferation, and DNA damage response. Inhibition of these kinases has been shown to have therapeutic potential in several diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
7-pyridin-2-yl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6/c1-2-7-17-12(3-1)13-6-10-18-15-19-14(20-21(13)15)11-4-8-16-9-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRAFYHYKIBTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Pyridin-2-yl)-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5296133.png)
![1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine](/img/structure/B5296140.png)
![7-[2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-1-methyl-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5296148.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5296150.png)
![2-cyano-N-(2-methoxyphenyl)-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5296157.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)

![N-(4-hydroxybutyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5296208.png)
![2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone](/img/structure/B5296216.png)